N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-3-(TRIFLUOROMETHYL)ANILINE is a complex organic compound with a unique structure that combines a tetrazole ring, a cyclopentyl group, and a trifluoromethyl aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-3-(TRIFLUOROMETHYL)ANILINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The cyclopentyl group can be introduced through a Grignard reaction or a similar organometallic approach. The final step involves coupling the tetrazole-cyclopentyl intermediate with 3-(TRIFLUOROMETHYL)ANILINE using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using more readily available starting materials, optimizing reaction conditions to increase yield, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-3-(TRIFLUOROMETHYL)ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or mechanical characteristics.
Biological Research: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism by which N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-3-(TRIFLUOROMETHYL)ANILINE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-3-(TRIFLUOROMETHYL)BENZAMIDE
- **N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-3-(TRIFLUOROMETHYL)PHENOL
Uniqueness
N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-3-(TRIFLUOROMETHYL)ANILINE is unique due to the combination of its structural elements, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20F3N5 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[1-[1-(4-methylphenyl)tetrazol-5-yl]cyclopentyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C20H20F3N5/c1-14-7-9-17(10-8-14)28-18(25-26-27-28)19(11-2-3-12-19)24-16-6-4-5-15(13-16)20(21,22)23/h4-10,13,24H,2-3,11-12H2,1H3 |
InChI Key |
FAXFNLQYXLXGAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCC3)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.